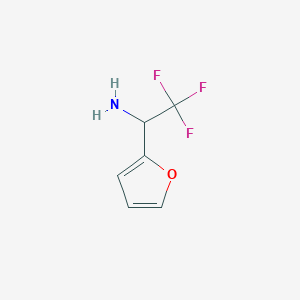

2,2,2-Trifluoro-1-(furan-2-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(furan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIXZGVVXOBIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660449 | |

| Record name | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65686-90-0 | |

| Record name | α-(Trifluoromethyl)-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65686-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-1-(2-furyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine

Introduction: The Strategic Importance of Fluorinated Furan Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and increase the binding affinity of drug candidates to their biological targets.[1] When this powerful functional group is coupled with the furan scaffold, a privileged heterocyclic motif present in numerous natural products and approved drugs, the resulting compounds offer a unique combination of properties for the development of novel therapeutics.[2][3] Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5]

This technical guide provides a comprehensive overview of the synthesis and characterization of a promising building block, 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine. This compound serves as a valuable starting material for the synthesis of a diverse array of more complex molecules with potential applications in various therapeutic areas.[6] We will delve into a robust synthetic methodology, provide detailed characterization data, and discuss the rationale behind the experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of this compound: A Guided Pathway

The most direct and efficient route to this compound is the reductive amination of the corresponding ketone, 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one. This one-pot reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the target amine.[7] The choice of reducing agent is critical to the success of this transformation, as it must selectively reduce the imine in the presence of the starting ketone.[8] Sodium borohydride (NaBH₄) is a commonly employed and effective reducing agent for this purpose, offering a good balance of reactivity and selectivity.[9][10]

Reaction Rationale and Mechanistic Overview

The reductive amination process begins with the nucleophilic attack of ammonia on the carbonyl carbon of 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one. This is followed by dehydration to form the corresponding imine. The imine is then reduced by sodium borohydride to yield the desired primary amine. The use of an excess of ammonia helps to drive the equilibrium towards imine formation.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biophysics.org [biophysics.org]

- 4. ijabbr.com [ijabbr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 7. mdpi.com [mdpi.com]

- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]

- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine

Foreword: A Molecule of Emerging Interest

To the researchers, scientists, and drug development professionals exploring novel chemical entities, 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine presents a compelling scaffold. The unique combination of a furan ring, a common pharmacophore, with a trifluoroethyl amine moiety suggests a profile ripe for investigation. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and modulating lipophilicity, while the furan ring offers diverse interaction possibilities. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and established methodologies for its empirical characterization. As a self-validating system of protocols, this document is designed to empower researchers to confidently assess this molecule's potential in their discovery pipelines.

Molecular Identity and Structural Attributes

This compound is a chiral primary amine. Its fundamental characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆F₃NO | [1][2] |

| Molecular Weight | 165.11 g/mol | [1][2] |

| CAS Number | 65686-90-0 | [1] |

| Canonical SMILES | C1=CC(=O)C(=C1)C(C(F)(F)F)N | |

| InChI Key | LCIXZGVVXOBIGC-UHFFFAOYSA-N |

Predicted Physicochemical Properties: A Starting Point for Investigation

While comprehensive experimental data for this compound is not yet widely published in peer-reviewed literature, computational models provide valuable initial estimates for key physicochemical parameters. These predictions are instrumental in planning experimental work, such as selecting appropriate solvent systems and analytical conditions.

| Property | Predicted Value | Significance in Drug Discovery |

| Boiling Point | 135.6 ± 40.0 °C | [1] |

| Density | 1.311 ± 0.06 g/cm³ | [1] |

| pKa (basic) | 4.42 ± 0.50 | [1] |

Expert Insights on Predicted Values:

The predicted pKa of 4.42 is noteworthy. The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the primary amine compared to its non-fluorinated analogue, 1-(furan-2-yl)ethanamine. This has profound implications for the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for ionic interactions with biological targets.

Experimental Protocols for Physicochemical Characterization

The following section outlines robust, step-by-step methodologies for the experimental determination of the critical physicochemical properties of this compound.

Determination of pKa via ¹⁹F NMR Spectroscopy

Rationale: The chemical shift of the fluorine nuclei in the trifluoromethyl group is highly sensitive to changes in the local electronic environment. Protonation of the adjacent amine group will induce a significant change in the ¹⁹F chemical shift. By monitoring this shift as a function of pH, a precise pKa value can be determined. This method is particularly advantageous as it is tolerant of impurities and does not require highly accurate concentration measurements.

Experimental Workflow:

Caption: Shake-flask method for LogP determination.

Aqueous Solubility Assessment

Rationale: Understanding the aqueous solubility of a compound is fundamental for its formulation and bioavailability. A simple, yet effective, method involves testing solubility in aqueous solutions of varying pH, which is particularly relevant for an amine.

Experimental Protocol:

-

Preparation: Prepare three sets of solutions: deionized water, 0.1 M HCl, and 0.1 M NaOH.

-

Addition of Compound: To a known volume (e.g., 1 mL) of each solution, add a small, accurately weighed amount of this compound.

-

Equilibration: Vigorously stir the mixtures at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Quantification: Visually inspect for undissolved solid. If the compound appears to have dissolved, quantify the concentration in the supernatant using a calibrated analytical method like HPLC-UV to determine the solubility.

Expected Outcome: Due to the basic nature of the amine, the solubility of this compound is expected to be significantly higher in the acidic solution (0.1 M HCl) compared to deionized water or the basic solution (0.1 M NaOH) due to the formation of the protonated, more polar ammonium salt.

Spectroscopic and Spectrometric Characterization

While specific spectra for this compound are not publicly available, commercial suppliers indicate their existence. [2][3]Based on the molecular structure, the following spectral features are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Furan Protons: Expect three distinct signals in the aromatic region (typically δ 6.0-7.5 ppm), corresponding to the protons on the furan ring. The coupling patterns will be characteristic of a 2-substituted furan.

-

Methine Proton (-CH): A quartet adjacent to the CF₃ group and coupled to the NH₂ protons.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

-

¹³C NMR:

-

Furan Carbons: Four signals corresponding to the carbons of the furan ring.

-

Methine Carbon (-CH): A quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): A quartet with a large one-bond C-F coupling constant.

-

-

¹⁹F NMR:

-

A singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be characteristic of a CF₃ group attached to a chiral center.

-

Infrared (IR) Spectroscopy

-

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.

-

C-F Stretching: Strong absorption bands in the region of 1000-1350 cm⁻¹ are characteristic of C-F bonds.

-

Furan Ring Vibrations: Characteristic peaks for the furan ring, including C-H and C=C stretching, will be present.

Mass Spectrometry (MS)

-

Electron Ionization (EI): Expect to observe the molecular ion peak (M⁺) at m/z 165. Fragmentation patterns will likely involve the loss of the trifluoromethyl group and cleavage of the furan ring.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 166 would be the base peak.

Stability Considerations

The stability of trifluoromethylamines can be influenced by the electronic nature of the rest of the molecule. While the C-F bonds are exceptionally strong, the N-CF₃ moiety in some contexts can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions. A preliminary stability assessment is recommended.

Forced Degradation Study Workflow:

Sources

"spectroscopic data (NMR, IR, MS) of 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine"

An In-depth Technical Guide to the Spectroscopic Data of 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine

Introduction: Elucidating the Structure of a Key Fluorinated Building Block

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have established a pivotal role. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of a versatile chiral building block that combines the aromatic, heterocyclic furan moiety with a trifluoroethylamino group.[1] This unique structural combination makes it a valuable intermediate in the synthesis of novel pharmaceutical candidates and advanced materials.[2][3]

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a self-validating system, the convergence of data from these orthogonal techniques provides an irrefutable structural fingerprint, ensuring the identity and purity of the compound for researchers and drug development professionals.

Compound Overview:

-

Chemical Name: this compound

-

Molecular Formula: C₆H₆F₃NO

-

Molecular Weight: 165.11 g/mol

-

CAS Number: 65686-90-0 (racemate), 413621-62-2 ((S)-enantiomer)[1]

Molecular Structure & Spectroscopic Blueprint

The power of modern spectroscopy lies in its ability to probe specific aspects of a molecule's architecture. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present through their vibrational modes, and Mass Spectrometry measures the mass-to-charge ratio, revealing the molecular weight and fragmentation patterns. Together, they provide a holistic structural picture.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the carbon-hydrogen framework and the location of the fluorine atoms.

¹H NMR Analysis (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the furan ring protons, the methine proton (CH), and the amine (NH₂) protons. The electron-withdrawing trifluoromethyl group and the furan ring significantly influence the chemical shifts. Data from the structurally similar (S)-1-(furan-2-yl)ethanol, which shows furan protons at δ 6.25, 6.35, and 7.35 ppm, serves as an excellent reference point.[4]

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale & Causality |

| H-5' (Furan) | 7.4 - 7.6 | Multiplet (dd) | 1H | Most deshielded furan proton due to proximity to the oxygen atom. |

| H-3' (Furan) | 6.4 - 6.6 | Multiplet (dd) | 1H | Coupled to H-4' and H-5'. |

| H-4' (Furan) | 6.3 - 6.5 | Multiplet (dd) | 1H | Typically found between the H-3' and H-5' signals.[4] |

| H-1 (Methine) | 4.8 - 5.1 | Quartet (q) | 1H | Deshielded by both the furan ring and the amine. Coupled to the three fluorine atoms of the CF₃ group. |

| NH₂ (Amine) | 1.5 - 3.0 | Broad Singlet (br s) | 2H | Chemical shift is variable and depends on solvent and concentration. The signal is often broad due to quadrupole effects and exchange. |

¹³C NMR Analysis (Predicted)

The ¹³C NMR spectrum will confirm the carbon backbone of the molecule. Six distinct signals are expected.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Causality |

| C-2' (Furan) | 150 - 155 | Quaternary carbon attached to the side chain, deshielded by the ring oxygen. |

| C-5' (Furan) | 142 - 145 | Deshielded due to proximity to the ring oxygen. |

| CF₃ | 122 - 126 (q) | The strong electron-withdrawing effect of fluorine results in a large chemical shift. The signal will appear as a quartet due to one-bond coupling with the three fluorine atoms. |

| C-3' (Furan) | 110 - 112 | Shielded relative to the α-carbons of the furan ring. |

| C-4' (Furan) | 108 - 110 | Shielded relative to the α-carbons of the furan ring. |

| C-1 (Methine) | 55 - 60 (q) | The methine carbon is deshielded by the adjacent nitrogen and furan ring. The signal will appear as a quartet due to two-bond coupling with the CF₃ group. |

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.

-

Set the sample temperature to a constant value, typically 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse experiment with a 30° or 45° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use an acquisition time of 3-4 seconds and a relaxation delay of 2-5 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Set the spectral width to cover 0 to 200 ppm.

-

Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS reference signal.

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Interpretation of Key Vibrational Frequencies

The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C-O, and C-F bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Causality |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp | Primary amines (R-NH₂) typically show two sharp bands in this region for asymmetric and symmetric stretching.[6] |

| C-H Stretch (Aromatic) | 3100 - 3150 | Medium | Characteristic of C-H bonds on the furan ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponds to the stretching of the methine C-H bond.[6] |

| C=C Stretch (Furan Ring) | ~1500 - 1600 | Medium-Strong | Aromatic ring stretching vibrations. |

| N-H Bend (Amine) | 1590 - 1650 | Medium | Scissoring vibration of the primary amine group. |

| C-O-C Stretch (Furan Ring) | 1000 - 1300 | Strong | Asymmetric and symmetric stretching of the ether linkage within the furan ring is a prominent feature.[7] |

| C-F Stretch (CF₃) | 1000 - 1400 | Very Strong | The C-F bonds give rise to very strong, characteristic absorption bands, often dominating this region of the spectrum. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Co-add 16-32 scans to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Molecular Ion and Fragmentation Analysis

For this compound (MW = 165.11), the molecular ion peak (M⁺˙) is expected at m/z 165. The presence of one nitrogen atom dictates that the molecular ion will have an odd mass, consistent with the Nitrogen Rule.[8] The fragmentation is driven by the stability of the resulting ions and neutral losses.

Caption: Plausible EI fragmentation pathway for the target molecule.

The most probable fragmentation events are:

-

α-Cleavage: The bond between the methine carbon and the trifluoromethyl group is weak. Cleavage here results in the loss of a trifluoromethyl radical (•CF₃, mass 69) to yield a highly stable, resonance-delocalized ion at m/z 96 . This is often the base peak.

-

Benzylic-type Cleavage: Cleavage of the bond between the furan ring and the side chain can lead to the loss of a furanyl radical (•C₄H₃O, mass 67), resulting in a fragment at m/z 98 , or the formation of the furan radical cation at m/z 68 .[9]

-

Further Fragmentation: The m/z 96 ion can further lose an ethenimine molecule (CH₂=NH, mass 29) to yield the furan radical cation at m/z 67 (or m/z 68 after rearrangement).

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

| 165 | [C₆H₆F₃NO]⁺˙ | - | Molecular Ion (M⁺˙) |

| 96 | [C₅H₆NO]⁺ | •CF₃ | Highly stabilized; likely base peak. |

| 69 | [CF₃]⁺ | C₅H₆NO | Trifluoromethyl cation. |

| 68 | [C₄H₄O]⁺˙ | C₂H₂F₃N | Furan radical cation. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile compounds and separating them from impurities.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

-

GC Method:

-

Injector: Set to a temperature of 250 °C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, DB-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

-

-

MS Method:

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.

-

Mass Analyzer: Scan a mass range of m/z 40 to 400.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of that peak, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern with the predicted pathway.

-

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and validated characterization. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the furan and trifluoroethylamino moieties. The IR spectrum clearly identifies the key functional groups, notably the N-H stretches of the amine and the very strong C-F absorptions. Finally, mass spectrometry confirms the molecular weight and provides a predictable fragmentation pattern dominated by the loss of the trifluoromethyl radical. This integrated dataset serves as an essential reference for scientists, ensuring the quality and structural integrity of this valuable synthetic building block in their research and development endeavors.

References

-

Tzanetou, E., Kasiotis, K. M., & Haroutounian, S. A. (2012). Efficient Route to (2R)-6-Hydroxy-2-methyl-dihydropyridin-3-ones, Key Intermediates for Piperidine Alkaloids Syntheses. ResearchGate. Available at: [Link]

-

Gemo-Tech. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. LookChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethanamine, 2,2,2-trifluoro-. PubChem. Available at: [Link]

- Kalasinsky, V. F., & Anjaria, H. V. (1980). Vibrational spectra and conformations of 2,2,2-trifluoroethylamine and 2,2,2-trifluoroethanol. The Journal of Physical Chemistry.

-

Blank, I., & Fay, L. B. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. J. Agric. Food Chem. Available at: [Link]

- Bar-Haim, G., & Kol, M. (2016). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones.

-

Ali, A. H., & Al-Amiedy, D. H. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

- Neudorfer, C., et al. (2021).

-

National Institute of Standards and Technology. (n.d.). 2,2,2-Trifluoroethylamine. NIST Chemistry WebBook. Available at: [Link]

- Poissy, J., et al. (2017). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research.

- LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Purdue University. (n.d.).

- ChemScene. (n.d.). N-(Furan-2-ylmethyl)-2-(thiophen-2-yl)ethan-1-amine. ChemScene.

- MES Voice. (2022). Furan Synthesis and Reactions. YouTube.

- Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups.

- Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing.

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder.

-

De La Cruz, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Academia.edu. Available at: [Link]

- MDPI. (n.d.). Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13 C NMR and FT-IR Spectroscopy. MDPI.

- Lingham, A. R., Rook, T. J., & Hugel, H. M. (2002).

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups.

- National Institutes of Health. (2024).

- LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- University of California, Irvine. (n.d.).

Sources

- 1. 413621-62-2 | (S)-2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine - Moldb [moldb.com]

- 2. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 3. Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. ecommons.udayton.edu [ecommons.udayton.edu]

- 8. whitman.edu [whitman.edu]

- 9. imreblank.ch [imreblank.ch]

A Technical Guide to the Reactivity and Stability of 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine

Introduction

2,2,2-Trifluoro-1-(furan-2-yl)ethanamine is a chiral building block of significant interest to researchers, scientists, and drug development professionals. Its unique structure, combining the biologically relevant furan moiety with a stereogenic center bearing a trifluoromethyl group, offers a compelling scaffold for the design of novel therapeutics and functional materials. The trifluoromethyl group is a well-established bioisostere for various functionalities, often enhancing metabolic stability, lipophilicity, and binding affinity of parent molecules. The furan ring, a common motif in natural products and pharmaceuticals, provides a versatile platform for further chemical modification. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and stability of this compound, offering field-proven insights and detailed experimental protocols to empower its application in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a furan ring connected at the 2-position to an ethylamine backbone. The carbon atom adjacent to the furan ring is a stereocenter, substituted with a trifluoromethyl group and an amino group.

| Property | Value | Source |

| Molecular Formula | C₆H₆F₃NO | [1] |

| Molecular Weight | 165.11 g/mol | [1] |

| CAS Number | 65686-90-0 | [1] |

| Predicted Boiling Point | 135.6 ± 40.0 °C | [1] |

| Predicted Density | 1.311 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 4.42 ± 0.50 | [1] |

Note: The predicted values are computationally derived and should be considered as estimates.

Synthesis of this compound

The primary and most effective route for the asymmetric synthesis of this compound involves the reductive amination of the corresponding ketone, 2,2,2-trifluoro-1-(furan-2-yl)ethanone. A key publication in Tetrahedron: Asymmetry outlines a robust strategy for obtaining both enantiomers of the target amine with good enantiomeric excess.[2] The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Asymmetric Synthesis

The following protocol is a representative, detailed methodology derived from the principles outlined in the literature for the asymmetric synthesis of this compound.[2]

Step 1: Synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone Oxime

-

Reaction Setup: To a solution of 2,2,2-trifluoro-1-(furan-2-yl)ethanone (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

-

Reaction Conditions: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude oxime can be purified by column chromatography on silica gel.

Step 2: Oxazaborolidine-Catalyzed Enantioselective Reduction of the Oxime

-

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the appropriate chiral amino alcohol (e.g., (R)- or (S)-diphenylprolinol) (0.1 eq.) in anhydrous tetrahydrofuran (THF). Add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq.) dropwise at 0 °C. Stir the mixture for 1 hour at room temperature to form the oxazaborolidine catalyst.

-

Reduction Reaction: Cool the catalyst solution to 0 °C and add a solution of the 2,2,2-trifluoro-1-(furan-2-yl)ethanone oxime (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

-

Reaction Monitoring and Quenching: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. Upon completion, cautiously quench the reaction by the slow addition of methanol at 0 °C, followed by 1 M hydrochloric acid.

-

Work-up and Purification: Stir the mixture for 1 hour, then basify with 2 M sodium hydroxide. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine is then purified by column chromatography on silica gel to afford the desired enantiomer of this compound.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three key functional components: the nucleophilic primary amine, the electron-rich furan ring, and the electron-withdrawing trifluoromethyl group.

Reactions at the Amino Group

The primary amine functionality is a key reactive site, readily undergoing reactions typical of amines, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

-

Alkylation: Reaction with alkyl halides, though over-alkylation can be a competing process.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced or used in other transformations.

The electron-withdrawing effect of the adjacent trifluoromethyl group reduces the basicity and nucleophilicity of the amine compared to its non-fluorinated analog. This modulation of reactivity is a critical consideration in planning synthetic transformations.

Reactions Involving the Furan Ring

The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution, primarily at the 5-position. However, the furan ring is also sensitive to strong acids and oxidizing agents, which can lead to ring-opening or polymerization.

-

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur, with a preference for the 5-position. The reaction conditions must be carefully controlled to avoid degradation of the furan ring.

-

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder cycloadditions with reactive dienophiles.

Influence of the Trifluoromethyl Group

The trifluoromethyl group is generally stable to most reaction conditions. Its strong electron-withdrawing nature influences the reactivity of the adjacent amine and can also impact the electronic properties of the furan ring, though to a lesser extent due to the insulating sp³-hybridized carbon.

Stability Considerations

The stability of this compound is a critical factor for its storage, handling, and application, particularly in a pharmaceutical context.

Chemical Stability

-

Oxidative Stability: The furan moiety is susceptible to oxidation, which can lead to the formation of reactive intermediates. Furan-containing compounds can undergo metabolic activation to form toxic metabolites, a process that often involves oxidation of the furan ring.[4]

-

Thermal Stability: The compound is expected to have moderate thermal stability. Decomposition at elevated temperatures is likely to involve the furan ring.

Sources

- 1. 2,2,2-TRIFLUORO-1-FURAN-2-YL-ETHYLAMINE | 65686-90-0 [amp.chemicalbook.com]

- 2. Sci-Hub. An asymmetric synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine from 2,2,2-trifluoro-1-furan-2-yl-ethanone / Tetrahedron: Asymmetry, 2001 [sci-hub.st]

- 3. 413621-62-2 | (S)-2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine - Moldb [moldb.com]

- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

The Advent and Ascendance of Trifluoromethyl-Substituted Furans: A Technical Guide for the Research Scientist

An in-depth exploration of the discovery, synthesis, and transformative impact of trifluoromethyl-substituted furan compounds in medicinal chemistry and drug development.

Introduction: The Trifluoromethyl Group as a "Super-Bioisostere" in Furan Scaffolds

The strategic incorporation of fluorine and fluorinated motifs is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group reigning as a particularly powerful tool for molecular design.[1] When appended to the furan nucleus, a versatile heterocyclic scaffold prevalent in numerous natural products and pharmaceuticals, the CF₃ group imparts a unique and often highly advantageous set of physicochemical and pharmacological properties.[2] This guide provides a comprehensive overview of the discovery and historical evolution of trifluoromethyl-substituted furans, delves into the principal synthetic strategies for their preparation, and examines their profound impact on drug development.

The trifluoromethyl group is often considered a "super-bioisostere" for the methyl group. Its introduction can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[1] The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond contribute to increased metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes such as cytochrome P450s.[3] Furthermore, the CF₃ group can significantly influence the acidity of nearby functional groups and engage in unique non-covalent interactions within protein binding pockets, often leading to enhanced potency and selectivity.[4]

This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the synthesis and application of this important class of compounds.

A Historical Perspective: The Dawn of Trifluoromethylated Furans

While the furan ring itself has been known since the 18th century, the journey of its trifluoromethylated counterparts began much later, paralleling the development of fluorination chemistry in the mid-20th century. Early explorations into organofluorine chemistry were often hampered by the hazardous nature of fluorinating reagents. However, the burgeoning interest in the unique properties conferred by fluorine led to the development of safer and more efficient synthetic methods.

One of the earliest documented syntheses of a trifluoromethyl-substituted furan dates back to 1970. In this work, ethyl acetoacetate was reacted with 3-bromo-1,1,1-trifluoro-2-propanone in the presence of a base to form a dihydrofuran intermediate. Subsequent acid-catalyzed dehydration yielded the corresponding 2-methyl-4-trifluoromethyl-3-furoic acid, which was then decarboxylated to afford 2-methyl-4-trifluoromethylfuran.[5] This seminal work demonstrated the feasibility of constructing the furan ring from trifluoromethylated building blocks, paving the way for further exploration in this area.

The evolution of synthetic methodologies has been central to the expanding role of trifluoromethyl-furans in research. The development of trifluoroacetic anhydride (TFAA) as a versatile reagent has been particularly impactful. TFAA can serve as both a trifluoroacetylating agent and, in some cases, a source of the trifluoromethyl group itself, enabling novel synthetic transformations.[3]

The Synthetic Arsenal: Crafting Trifluoromethyl-Substituted Furans

The synthesis of trifluoromethyl-substituted furans can be broadly categorized into two main approaches: the construction of the furan ring using trifluoromethylated precursors and the direct trifluoromethylation of a pre-existing furan ring.

Building from the Ground Up: Ring Synthesis with Trifluoromethylated Precursors

This approach leverages readily available trifluoromethylated starting materials, which are then cyclized to form the furan ring. The classical Paal-Knorr and Feist-Benary furan syntheses have been successfully adapted for this purpose.

1. Modified Paal-Knorr Synthesis: The Paal-Knorr synthesis, a cornerstone of furan chemistry, involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[6] By employing trifluoromethylated 1,4-dicarbonyls, a variety of trifluoromethyl-substituted furans can be prepared. For example, the reaction of a trifluoromethyl-β-diketone with an α-haloketone can generate the requisite 1,4-dicarbonyl precursor, which then undergoes cyclization.

2. Reactions of Trifluoromethyl-β-dicarbonyl Compounds: Trifluoromethyl-β-dicarbonyl compounds are versatile starting materials. For instance, the reaction of (E)-1,1,1-trifluoro-3-nitrobut-2-ene with 1,3-dicarbonyl compounds in the presence of sodium acetate provides a direct route to β-(trifluoromethyl)furans.[7]

3. Cycloaddition Reactions: [4+2] and other cycloaddition reactions offer another powerful strategy for constructing the furan ring with a trifluoromethyl substituent. These methods often provide high levels of regio- and stereocontrol.[8]

Direct Trifluoromethylation: Modifying the Furan Core

The direct introduction of a trifluoromethyl group onto a pre-formed furan ring is an attractive and often more convergent approach. This can be achieved through various methods, including radical, nucleophilic, and electrophilic trifluoromethylation.

1. Radical Trifluoromethylation: The generation of trifluoromethyl radicals (•CF₃) from reagents like trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent) allows for the direct trifluoromethylation of furans. These reactions are often initiated by photoredox catalysis or chemical radical initiators.

2. Using Trifluoroacetic Anhydride (TFAA): A metal-free synthesis of 2-trifluoromethyl furans has been reported through the condensation of keto fumarates or acrylates with trifluoroacetic anhydride, where TFAA acts as the CF₃ source.[3]

Physicochemical and Pharmacological Implications of Trifluoromethyl Substitution

The introduction of a trifluoromethyl group onto the furan ring has profound effects on the molecule's properties, which are of critical importance in drug design.

| Property | Effect of Trifluoromethyl Substitution | Rationale |

| Lipophilicity | Generally increases | The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance membrane permeability and improve oral bioavailability.[9][10] |

| Metabolic Stability | Significantly increases | The high strength of the C-F bond makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes, leading to a longer half-life.[1][3] |

| Acidity of Proximal Protons | Increases | The strong electron-withdrawing nature of the trifluoromethyl group can increase the acidity of adjacent C-H or N-H bonds, influencing binding interactions and reactivity. |

| Binding Affinity | Can be enhanced | The trifluoromethyl group can engage in favorable interactions within a protein's binding pocket, including hydrophobic interactions and non-classical hydrogen bonds, leading to increased potency.[4] |

Applications in Drug Discovery and Development: Case Studies

The unique properties of trifluoromethyl-substituted furans have led to their investigation in a wide range of therapeutic areas, particularly in the development of anti-inflammatory and anticancer agents.[11][12]

Anti-inflammatory Agents: COX Inhibition

Several furan derivatives have been explored as anti-inflammatory agents.[13] The trifluoromethyl group has been incorporated into various scaffolds to modulate the activity and selectivity of cyclooxygenase (COX) inhibitors. While specific examples of trifluoromethyl-furan COX inhibitors are still emerging in publicly available literature, the broader class of trifluoromethylated heterocycles has shown significant promise in this area.

Anticancer Drug Candidates

A number of furan-containing compounds have demonstrated potent anticancer activity.[14] The incorporation of a trifluoromethyl group can enhance the cytotoxic effects of these molecules. For example, novel trifluoromethyl-substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potential anticancer agents.[15]

Experimental Protocols

General Procedure for the Synthesis of β-(Trifluoromethyl)furans from a Trifluoromethylated Nitroalkene and a 1,3-Dicarbonyl Compound[7]

Materials:

-

(E)-1,1,1-trifluoro-3-nitrobut-2-ene

-

1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

Sodium acetate

-

Ethanol

Procedure:

-

To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (5 mL), add sodium acetate (1.2 mmol).

-

To this mixture, add (E)-1,1,1-trifluoro-3-nitrobut-2-ene (1.1 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-(trifluoromethyl)furan.

Visualizing Key Synthetic Pathways

Paal-Knorr Synthesis of a Trifluoromethyl-Substituted Furan

Caption: Paal-Knorr synthesis of a trifluoromethyl-substituted furan.

General Workflow for the Synthesis of Trifluoromethyl-Furans

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. Metal-Free Synthesis of 2-Trifluoromethyl Furans / Synfacts, 2011 [sci-hub.box]

- 4. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Trifluoromethylfurans II / Journal of Heterocyclic Chemistry, 1970 [sci-hub.st]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sci-Hub. Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid / Organic Letters, 2000 [sci-hub.ru]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological activity of furan derivatives [wisdomlib.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

"structural analysis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine"

An In-Depth Technical Guide to the Structural Analysis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound, a chiral amine of significant interest in medicinal chemistry and drug development. The presence of a stereogenic center, a trifluoromethyl group, and a furan ring presents a unique analytical challenge that requires a synergistic application of spectroscopic, crystallographic, and computational methods. This document moves beyond procedural outlines to delve into the causal reasoning behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how each analytical technique provides a unique piece of the structural puzzle and how, in concert, they deliver an unambiguous and comprehensive understanding of the molecule's architecture and stereochemistry.

Table of Contents

-

Introduction: The Significance of Fluorinated Furan Derivatives

-

Molecular Overview and Physicochemical Implications

-

Core Strategy for Structural Elucidation: A Multi-Technique Approach

-

Spectroscopic Characterization 4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework 4.2. Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation 4.3. Vibrational (Infrared) Spectroscopy: A Functional Group Fingerprint

-

Definitive Stereochemical Assignment: Chiroptical Spectroscopy & X-Ray Crystallography 5.1. Circular Dichroism (CD) Spectroscopy 5.2. Single-Crystal X-ray Crystallography: The Gold Standard

-

Computational Modeling: Bridging Theory and Experimental Data

-

References

Introduction: The Significance of Fluorinated Furan Derivatives

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The trifluoromethyl (CF₃) group, in particular, is a prevalent motif in numerous pharmaceuticals. When combined with heterocyclic scaffolds like furan, which is a common feature in natural products and bioactive compounds, the resulting structures, such as this compound, represent a class of building blocks with high potential in drug discovery. The primary amine and the adjacent chiral center further add to its utility as a scaffold for creating diverse chemical libraries.

A rigorous and unambiguous structural analysis is paramount. It not only confirms the identity and purity of the synthesized compound but also provides critical insights into its three-dimensional conformation, which is inextricably linked to its biological activity. This guide outlines a robust, self-validating workflow for the complete structural characterization of this molecule.

Molecular Overview and Physicochemical Implications

This compound possesses a unique combination of functional groups that dictate its chemical behavior and analytical signature:

-

Furan Ring: An aromatic, electron-rich heterocycle that influences the electronic environment of the adjacent benzylic-like proton.

-

Chiral Center: The carbon atom bonded to the furan ring, the amine group, a proton, and the trifluoromethyl group is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S).

-

Trifluoromethyl Group: A strongly electron-withdrawing group that significantly impacts the acidity of the N-H protons and the chemical shift of nearby nuclei in NMR spectroscopy.

-

Primary Amine: A basic functional group that serves as a handle for further chemical modification and influences the molecule's solubility and potential for hydrogen bonding.

These features necessitate a multi-pronged analytical approach to fully characterize the molecule's constitution and absolute configuration.

Core Strategy for Structural Elucidation: A Multi-Technique Approach

A single analytical technique is insufficient to provide a complete structural picture. Our strategy relies on a logical progression of experiments where the results of one technique inform and validate the others. This integrated workflow ensures the highest level of confidence in the final structural assignment.

An In-Depth Technical Guide to the Stereochemistry of 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry of 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine, a chiral fluorinated amine of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and a furan moiety presents unique stereochemical challenges and opportunities. This document delineates the synthesis of the racemic compound, classical and chromatographic methods for chiral resolution, and robust analytical techniques for the precise determination of enantiomeric purity. Furthermore, it delves into the underlying principles of these methodologies, offering field-proven insights to guide researchers in the development of stereochemically pure compounds for therapeutic applications.

Introduction: The Significance of Stereoisomerism in Fluorinated Furan Amines

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The introduction of a trifluoromethyl group (CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When a stereocenter is present, as in this compound, the spatial arrangement of these groups gives rise to enantiomers, which can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and analyze the individual enantiomers is paramount for the development of safe and effective pharmaceuticals.

This guide will provide a detailed examination of the stereochemical aspects of this compound, from its synthesis to its characterization, empowering researchers to navigate the complexities of its stereochemistry.

Synthesis of Racemic this compound

The most direct route to racemic this compound is via the reductive amination of the corresponding ketone, 2,2,2-Trifluoro-1-(furan-2-yl)ethanone.

Synthesis of the Ketone Precursor

The precursor, 2,2,2-Trifluoro-1-(furan-2-yl)ethanone (CAS 18207-47-1), can be synthesized through methods such as the Friedel-Crafts acylation of furan with trifluoroacetic anhydride.[2]

Reductive Amination

Reductive amination involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve 2,2,2-Trifluoro-1-(furan-2-yl)ethanone (1.0 eq.) in an appropriate solvent such as methanol or ethanol. Add a source of ammonia, for instance, a solution of ammonia in methanol or ammonium acetate (excess). The reaction is typically stirred at room temperature to allow for the formation of the imine.

-

Reduction: Once imine formation is complete (monitored by TLC or GC-MS), a reducing agent is added. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation. The reducing agent should be added portion-wise at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.

-

Work-up: After the reduction is complete, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude racemic this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Chiral Resolution: Separation of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt crystallization is a classical and often industrially scalable method for the resolution of amines.[3]

Principle of Diastereomeric Salt Crystallization

This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[4]

Selection of a Chiral Resolving Agent

For the resolution of a basic amine, chiral acids are employed. Derivatives of tartaric acid are a common and effective choice.[5][6] The selection of the appropriate resolving agent and solvent system is often empirical and may require screening of several candidates.

Table 1: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Common Abbreviation |

| (+)-(2R,3R)-Tartaric acid | (+)-TA |

| (-)-(2S,3S)-Tartaric acid | (-)-TA |

| (+)-O,O'-Dibenzoyl-D-tartaric acid | (+)-DBTA |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | (-)-DBTA |

| (+)-O,O'-Di-p-toluoyl-D-tartaric acid | (+)-DTTA |

| (-)-O,O'-Di-p-toluoyl-L-tartaric acid | (-)-DTTA |

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

-

Salt Formation: Dissolve the racemic this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 eq. for a dicarboxylic acid) in the same solvent, possibly with gentle heating.

-

Crystallization: Slowly add the resolving agent solution to the amine solution. The mixture is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.

-

Isolation of Diastereomeric Salt: The crystallized salt is collected by filtration and washed with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomeric salt.

-

Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is then treated with a base (e.g., aqueous NaOH or K₂CO₃) to neutralize the chiral acid and liberate the free amine. The amine is then extracted into an organic solvent, dried, and the solvent is evaporated to yield the enantiomerically enriched product.

-

Recovery of the Other Enantiomer: The mother liquor from the crystallization step contains the other diastereomer. This can be treated in a similar manner to recover the other enantiomer.

Analytical Methods for Stereochemical Characterization

Accurate determination of the enantiomeric excess (e.e.) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[7] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Selection of Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including amines.[8][9]

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of the amine sample (racemic or enantiomerically enriched) in the mobile phase.

-

Chromatographic Conditions:

-

Column: A suitable polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series).

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve good resolution and reasonable retention times.

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

-

Detection: UV detection at a wavelength where the furan ring absorbs (e.g., around 254 nm).

-

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Representative Chiral HPLC Conditions

| Parameter | Condition |

| Column | Chiralpak® AD-H or Chiralcel® OD-H |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

¹⁹F NMR Spectroscopy with Chiral Solvating Agents

The presence of the trifluoromethyl group provides a unique handle for analysis by ¹⁹F NMR spectroscopy. In a chiral environment, the ¹⁹F NMR signals of the two enantiomers can be resolved. This chiral environment can be created by the addition of a chiral solvating agent (CSA).[10][11]

Principle: The CSA forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different magnetic environments, leading to separate signals for the CF₃ groups of the (R) and (S) enantiomers in the ¹⁹F NMR spectrum.

Experimental Protocol: ¹⁹F NMR Analysis

-

Sample Preparation: In an NMR tube, dissolve a known amount of the amine sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent. For amines, chiral acids or alcohols can be effective.

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum.

-

Data Analysis: The enantiomeric excess is determined by integrating the signals corresponding to the CF₃ groups of the two enantiomers.

Biological Significance and Applications

While specific biological activity data for the individual enantiomers of this compound is not extensively published, the structural motifs suggest significant potential in drug discovery. Furan-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[12] The introduction of a chiral trifluoromethylated amine moiety can further enhance these properties and introduce new pharmacological activities. The development of stereoselective syntheses and resolution methods is a critical step towards elucidating the specific biological roles of each enantiomer and identifying potential therapeutic candidates.

Conclusion

The stereochemistry of this compound is a key determinant of its potential biological activity. This guide has provided a comprehensive overview of the synthesis of the racemic compound, methods for its chiral resolution, and analytical techniques for the determination of enantiomeric purity. A thorough understanding and application of these principles are essential for researchers in the pharmaceutical sciences to unlock the full therapeutic potential of this and related chiral fluorinated molecules. The methodologies described herein provide a solid foundation for the development of robust and scalable processes for the production of enantiomerically pure this compound, paving the way for future pharmacological investigations.

References

-

Human Metabolome Database. (2012, September 11). Showing metabocard for 2-Acetylfuran (HMDB0033127). Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and biological evaluation of some novel furan derivatives. Retrieved from [Link]

-

ScienceDirect. (n.d.). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Retrieved from [Link]

-

ACS Publications. (2025, October 7). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

National Institutes of Health. (2015, February 27). Simultaneous Chirality Sensing of Multiple Amines by 19F NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Acetylfuran. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. Retrieved from [Link]

-

National Institutes of Health. (2024, May 10). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 9). NMR Chiral solvating agents. Retrieved from [Link]

-

MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

-

ACS Publications. (2025, July 9). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103664838A - Method for preparing 2-furyl-methylketon from ethenone.

-

ResearchGate. (n.d.). APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. Retrieved from [Link]

-

LCGC International. (n.d.). Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. Retrieved from [Link]

-

MDPI. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

Frontiers. (2019, May 19). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from [Link]

-

National Institutes of Health. (2024, July 9). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Retrieved from [Link]

Sources

- 1. csfarmacie.cz [csfarmacie.cz]

- 2. 18207-47-1|2,2,2-Trifluoro-1-(furan-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Simultaneous Chirality Sensing of Multiple Amines by 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine: A Quantum Chemical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fluorinated Furan Derivatives in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Within the vast chemical space available to medicinal chemists, fluorinated organic molecules and furan-containing compounds have emerged as particularly promising scaffolds. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The furan ring, a five-membered aromatic heterocycle, is a versatile building block found in numerous biologically active compounds, contributing to their interaction with various enzymes and receptors.[2]

This guide focuses on 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine, a chiral molecule with the chemical formula C6H6F3NO and a molecular weight of 165.11 g/mol .[3] Its structural features—a trifluoroethyl group attached to a furan ring via an amine—suggest a high potential for biological activity, making it a compelling candidate for drug development. Trifluoroethylamine derivatives, for instance, are valuable pharmaceutical intermediates for treating a wide array of diseases.[4]

Quantum chemical calculations provide a powerful in silico lens through which we can predict and understand the electronic structure, reactivity, and potential biological activity of molecules like this compound before committing to costly and time-consuming laboratory synthesis and testing. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the theoretical background and practical application of quantum chemical calculations for this promising molecule.

The Computational Gauntlet: A Step-by-Step Workflow for In Silico Characterization

The journey from a two-dimensional chemical structure to a rich dataset of quantum chemical properties follows a well-defined computational workflow. This process, when executed with rigor, provides a solid foundation for rational drug design.

Figure 1: A generalized workflow for the quantum chemical characterization of a molecule.

Step 1: Constructing the Digital Molecule

The initial step involves building an accurate three-dimensional model of this compound. This can be accomplished using various molecular modeling software packages. It is crucial to define the correct chirality at the stereocenter, as enantiomers can exhibit vastly different biological activities.

Step 2: Finding the Most Stable Conformation: Geometry Optimization

A molecule's geometry is not static; it constantly seeks its lowest energy conformation. Geometry optimization is a computational process that systematically alters the bond lengths, bond angles, and dihedral angles of a molecule to find the structure with the minimum potential energy.[5][6][7][8] This optimized geometry is essential for all subsequent calculations, as it represents the most probable structure of the molecule.

Protocol 2.1: Geometry Optimization

-

Input: A 3D structure of this compound.

-

Method: Density Functional Theory (DFT) is a robust and widely used method for geometry optimization of organic molecules due to its favorable balance of accuracy and computational cost.[9][10]

-

Functional: The B3LYP hybrid functional is a popular choice for its proven performance with a wide range of organic systems.

-

Basis Set: A basis set is a set of mathematical functions used to describe the atomic orbitals. For molecules containing fluorine, a basis set that includes polarization and diffuse functions is recommended for accurate results. The 6-311+G(d,p) basis set is a suitable starting point.

-

Software: Quantum chemistry software such as Gaussian, ORCA, or PySCF can be used to perform the calculation.[11]

-

Output: The optimized 3D coordinates of the molecule and its total electronic energy.

Step 3: Ensuring Stability: Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency analysis must be performed. This calculation serves two critical purposes:

-

Confirmation of a True Minimum: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure, necessitating further geometry optimization.[12][13][14][15]

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's IR spectrum, which can be a valuable tool for experimental characterization.

Protocol 3.1: Vibrational Frequency Analysis

-

Input: The optimized geometry of this compound.

-

Method: DFT, using the same functional and basis set as the geometry optimization.

-

Software: The same software package used for optimization.

-

Output: A list of vibrational frequencies and their corresponding IR intensities. The absence of imaginary frequencies confirms the structure as a true minimum.

Delving Deeper: Calculation and Interpretation of Key Molecular Properties

With a validated, stable structure, we can now proceed to calculate a suite of electronic properties that provide insights into the molecule's reactivity, potential for intermolecular interactions, and overall drug-like characteristics.

Frontier Molecular Orbitals: The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[16][17] The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[4][18]

Figure 2: Conceptual diagram of HOMO, LUMO, and the energy gap.

Table 1: Calculated Frontier Molecular Orbital Energies

| Property | Energy (eV) |

| HOMO | [Calculated Value] |

| LUMO | [Calculated Value] |

| HOMO-LUMO Gap | [Calculated Value] |

Note: The values in this table would be populated with the results from the actual quantum chemical calculation.

Mapping the Charge Landscape: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[1][3][19][20] It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the context of drug design, MEP maps can help predict how a molecule will interact with its biological target, as electrostatic interactions are a key component of molecular recognition.[1]

Protocol 4.1: Molecular Electrostatic Potential Mapping

-

Input: The optimized geometry of this compound.

-

Method: DFT, using the same functional and basis set.

-

Software: The calculation is performed in a quantum chemistry package, and the output is visualized using software like GaussView or VMD.

-

Output: A 3D map of the electrostatic potential projected onto the molecule's electron density surface. Typically, red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).

Unveiling Intramolecular Interactions: Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule.[21][22][23][24][25] It can reveal information about:

-

Hybridization: The hybridization of atomic orbitals in forming chemical bonds.

-

Charge Distribution: A more detailed and chemically intuitive picture of atomic charges than simple population analyses.

-